![molecular formula C12H17N2O3P B1436160 diethyl (4-amino-1H-indol-6-yl)phosphonate CAS No. 2140326-89-0](/img/structure/B1436160.png)
diethyl (4-amino-1H-indol-6-yl)phosphonate
Overview
Description
Diethyl (4-amino-1H-indol-6-yl)phosphonate (DEAIP) is a synthetic compound that has been widely studied for its potential applications in scientific research. DEAIP is an organophosphonate that has been found to have a wide range of biochemical and physiological effects on cells and organisms. DEAIP has been used in a variety of laboratory experiments, including cell culture and animal studies, to investigate its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
Anti-HIV Activity
Indole derivatives have been reported to show potential as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to evaluate their effectiveness against HIV-1 .
Mass Spectral Analysis
Mass spectrometry can confirm the molecular weight and provide structural insights through potential fragmentation patterns. This technique is essential for characterizing synthesized compounds and inferring their applications .
Anti-corrosion Properties
Some indole derivatives are studied for their anti-corrosion properties. These compounds can be applied in materials science to protect metals from corrosion .
Antimicrobial Properties
Indole derivatives can possess antimicrobial properties, making them useful in the development of new antibiotics or disinfectants .
Antioxidant Properties
The antioxidant properties of indole derivatives make them candidates for use in pharmaceuticals and nutraceuticals to combat oxidative stress .
Synthesis of Phosphonates
Indole derivatives are used in the synthesis of phosphonates, which have various applications including medicinal chemistry and agriculture .
Signalling Molecules
Indoles act as signalling molecules between bacteria and plants, and play a role in human gut microbiome communication. This property could be harnessed in biotechnological applications .
Flavour and Fragrance Industry
Due to their unique aroma profile, indoles are valuable in the flavour and fragrance industry, such as in food additives or perfumery .
properties
IUPAC Name |
6-diethoxyphosphoryl-1H-indol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O3P/c1-3-16-18(15,17-4-2)9-7-11(13)10-5-6-14-12(10)8-9/h5-8,14H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPDAWQDHZOHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=C2C=CNC2=C1)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl (4-amino-1H-indol-6-yl)phosphonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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